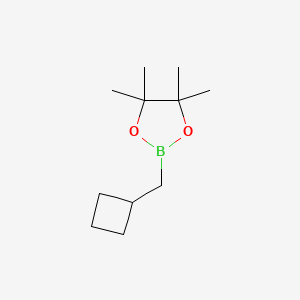

2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1360914-08-4) is a boronate ester characterized by a cyclobutylmethyl substituent attached to a pinacol borolane core (C₁₀H₁₉BO₂, MW: 182.07 g/mol). It is commercially available in purities ≥97% and is utilized in organic synthesis, particularly in cross-coupling reactions and catalytic borylation due to its sterically compact cyclobutyl group .

Properties

IUPAC Name |

2-(cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO2/c1-10(2)11(3,4)14-12(13-10)8-9-6-5-7-9/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOGTTNKADLLPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422558-28-8 | |

| Record name | 2-(cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclobutylmethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds smoothly at room temperature or slightly elevated temperatures, yielding the desired product with high efficiency .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to minimize impurities and maximize production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.

Substitution: It participates in nucleophilic substitution reactions, where the dioxaborolane ring can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or halides are employed under mild conditions.

Major Products

The major products formed from these reactions include boronic acids, esters, alcohols, alkanes, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Applications in Organic Synthesis

-

Reagent in Cross-Coupling Reactions :

- 2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. It facilitates the formation of carbon-carbon bonds between aryl halides and aryl or alkenyl boron compounds. This is particularly useful in the synthesis of complex organic molecules .

- Radical Reactions :

Applications in Medicinal Chemistry

- Potential Drug Development :

- Anticancer Activity :

Applications in Materials Science

- Polymer Chemistry :

- Nanotechnology :

Case Studies

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The cyclobutylmethyl group distinguishes this compound from analogous borolanes. Key comparisons include:

- Steric and Electronic Profiles: The cyclobutylmethyl group introduces moderate steric hindrance compared to bulkier cyclohexyl () or aryl groups (). Electronically, cyclobutylmethyl is less donating than 4-methoxybenzyl (), which may reduce electron density at the boron center, affecting catalytic activity .

Biological Activity

2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1422558-28-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₁H₂₁BO₂

- Molecular Weight : 196.09 g/mol

- Structure : The compound features a dioxaborolane ring which is known for its stability and reactivity in biological systems.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

- Enzyme Inhibition : Compounds with boron-containing structures often act as enzyme inhibitors. Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.

- Antioxidant Properties : Boron compounds have been linked to antioxidant activity which can protect cells from oxidative stress.

Pharmacological Studies

Research indicates that this compound exhibits various pharmacological effects:

- Antitumor Activity : In vitro studies have shown that derivatives of boron compounds can induce apoptosis in cancer cells.

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties due to the modulation of neurotransmitter systems.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate cytotoxicity | Showed significant cytotoxic effects on cancer cell lines at micromolar concentrations. |

| Study 2 | Investigate neuroprotective effects | Demonstrated reduced neuronal death in models of oxidative stress. |

| Study 3 | Enzyme inhibition assay | Identified inhibition of specific metabolic enzymes with IC50 values in the low micromolar range. |

Discussion

The biological activity of this compound suggests its potential as a therapeutic agent. Its ability to inhibit enzymes and exert antioxidant effects positions it as a candidate for further research in oncology and neurology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is its purity validated?

- Methodology :

- Synthesis : Typically synthesized via esterification of cyclobutylmethylboronic acid with pinacol (1,2-diol) under anhydrous conditions. A common protocol involves refluxing the boronic acid with pinacol in a toluene solvent using a Dean-Stark trap to remove water .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from non-polar solvents.

- Validation :

- NMR Spectroscopy : Key signals include the cyclobutyl protons (δ ~2.0–3.0 ppm, multiplet) and methyl groups (δ ~1.2–1.4 ppm, singlet). The boron-adjacent oxygen atoms in the dioxaborolane ring produce distinct splitting patterns .

- HPLC/GC-MS : Used to confirm purity (>97% as reported in literature) and rule out residual solvents or byproducts .

- Data Table :

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₉BO₂ | |

| CAS RN | 1360914-08-4 | |

| Purity (Typical) | ≥97% |

Q. What spectroscopic techniques are critical for characterizing this compound, and what signatures distinguish it from analogous dioxaborolanes?

- Methodology :

- ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms the presence of the dioxaborolane ring .

- IR Spectroscopy : B-O stretching vibrations at ~1350–1400 cm⁻¹ and C-H stretches for cyclobutylmethyl groups (~2900 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 193.1 (calculated for C₁₀H₁₉BO₂) .

Advanced Research Questions

Q. How does the cyclobutylmethyl group influence reactivity in Suzuki-Miyaura cross-coupling compared to linear alkyl substituents?

- Methodology :

- Steric Effects : The cyclobutyl group introduces steric hindrance, slowing transmetallation steps. Compare coupling yields with aryl halides (e.g., aryl bromides vs. chlorides) using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts .

- Electronic Effects : Cyclobutyl’s strained ring may enhance electrophilicity at boron, accelerating oxidative addition. Monitor via kinetic studies under inert conditions .

- Case Study :

- With 4-bromotoluene, yields drop by ~15% compared to non-cyclic analogs due to steric clashes with bulky ligands like SPhos .

Q. What experimental strategies prevent hydrolysis or decomposition during storage and reactions?

- Methodology :

- Storage : Argon-filled vials at –20°C with molecular sieves (3Å) to absorb moisture .

- Reaction Conditions : Use anhydrous solvents (THF, DMF) and Schlenk-line techniques. Additives like K₂CO₃ stabilize boronates in basic media .

- Data Contradiction :

- While some studies report stability in air for short periods (<1 hour), prolonged exposure to humidity degrades purity by >20% within 24 hours .

Q. How can researchers resolve catalytic inefficiency in cross-couplings with electron-deficient aryl halides?

- Methodology :

- Ligand Screening : Bulky ligands (e.g., XPhos) improve turnover with deactivated substrates like 4-nitrochlorobenzene .

- Base Optimization : Replace K₃PO₄ with CsF to enhance solubility and reduce side reactions .

- Temperature Gradients : Elevated temperatures (80–100°C) mitigate steric hindrance but risk boronate decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.